

Technical Guide: 3-(3-Fluorophenyl)-4'-methoxypropiophenone[1][2]

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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)-4'-methoxypropiophenone

CAS No.: 898788-76-6

Cat. No.: B1327603

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Part 1: Chemical Identity & Structural Analysis

Core Identity

3-(3-Fluorophenyl)-4'-methoxypropiophenone is a specialized dihydrochalcone derivative serving as a high-value intermediate in medicinal chemistry. It functions primarily as a scaffold for synthesizing SGLT2 inhibitors, kinase inhibitors, and metabolic disease therapeutics where the diarylpropane motif is critical for receptor binding.

- IUPAC Name: 3-(3-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
- CAS Number: 898788-76-6[1]
- Molecular Formula: C₁₆H₁₅FO₂
- Molecular Weight: 258.29 g/mol [2]
- SMILES: COC1=CC=C(C(=O)CCc2cc(F)cc2)C1

Structural Pharmacophore Analysis

The molecule integrates three distinct chemical zones, each serving a specific function in drug design:

- **The Electron-Rich Acceptor (4-Methoxyphenyl):** The methoxy group at the para position acts as a strong electron-donating group (EDG), increasing the electron density of the carbonyl oxygen via resonance. This enhances the carbonyl's capability as a hydrogen bond acceptor in protein-ligand interactions.
- **The Flexible Linker (Propanone Chain):** The saturated ethyl bridge (-CH₂-CH₂-) provides rotational freedom, allowing the two aromatic rings to adopt an induced-fit conformation within a binding pocket.
- **The Metabolic Blocker (3-Fluorophenyl):** The fluorine atom at the meta position of the distal phenyl ring serves as a bioisostere for hydrogen. It blocks metabolic oxidation at the vulnerable C3 position (a common site for CYP450 attack) and modulates the lipophilicity (LogP) of the molecule without significantly altering steric bulk.

Part 2: Physicochemical Properties[5]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

Property	Value / Range	Significance
Appearance	Off-white crystalline solid or viscous oil	Low melting point indicates weak crystal lattice forces due to flexible linker.
Melting Point	45°C – 55°C (Estimated)	Requires careful temperature control during drying to avoid oiling out.
Boiling Point	~390°C (at 760 mmHg)	High boiling point necessitates vacuum distillation for purification.
Solubility	DCM, EtOAc, DMSO, Methanol	Highly lipophilic; insoluble in water.
LogP	3.8 ± 0.3	Lipophilic nature suggests good membrane permeability (Lipinski compliant).
pKa	N/A (Non-ionizable)	Remains neutral at physiological pH.

Part 3: Synthesis & Reactivity

Validated Synthetic Route: The Chalcone-Hydrogenation Pathway

The most robust industrial route involves a two-step sequence: Claisen-Schmidt condensation followed by catalytic hydrogenation. This pathway minimizes side reactions compared to Friedel-Crafts acylation.

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of the unsaturated chalcone intermediate.

- Reagents: 4-Methoxyacetophenone (1.0 eq), 3-Fluorobenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol.

- Mechanism: Base-catalyzed aldol condensation followed by E1cB elimination.

Protocol:

- Dissolve 4-methoxyacetophenone (15.0 g, 100 mmol) and 3-fluorobenzaldehyde (12.4 g, 100 mmol) in Ethanol (100 mL).
- Cool to 0°C. Dropwise add 10% aqueous NaOH (50 mL) over 20 minutes.
- Allow the mixture to warm to Room Temperature (RT) and stir for 6 hours. Checkpoint: The solution will turn yellow/orange, and a precipitate often forms.
- Workup: Pour reaction mixture into ice water (300 mL) containing HCl (to neutralize base). Filter the yellow solid. Recrystallize from Ethanol.
- Product: 3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone).

Step 2: Catalytic Hydrogenation

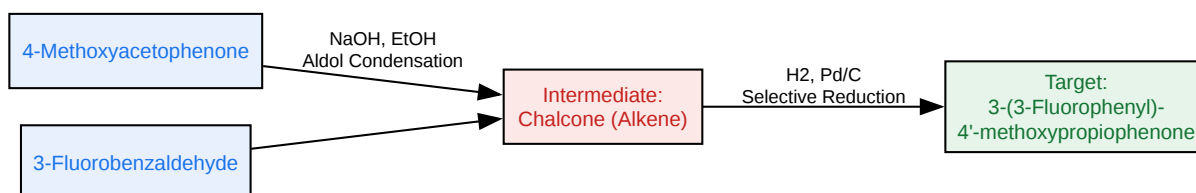
Objective: Selective reduction of the alkene to the alkane without reducing the carbonyl or stripping the fluorine.

- Reagents: H₂ (1 atm), 10% Pd/C (5 wt%), Ethyl Acetate (EtOAc).

Protocol:

- Dissolve the chalcone (10 g) in EtOAc (100 mL).
- Add 10% Pd/C (0.5 g) under an inert nitrogen atmosphere.
- Purge with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at RT for 4-8 hours.
- Monitoring: Check TLC (Hexane:EtOAc 4:1). The UV-active chalcone spot (lower R_f) will disappear, replaced by the dihydrochalcone (higher R_f, less UV active).
- Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with EtOAc.
- Concentrate the filtrate under reduced pressure to yield the target dihydrochalcone.

Reaction Workflow Diagram



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Figure 1: Two-step industrial synthesis pathway via chalcone intermediate.

Part 4: Analytical Characterization

To validate the identity of **3-(3-Fluorophenyl)-4'-methoxypropiofenone**, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 7.95 (d, J=8.8 Hz, 2H): Ortho-protons of the 4-methoxyphenyl ring (deshielded by carbonyl).
- δ 7.25 – 6.90 (m, 4H): Overlapping signals from the 3-fluorophenyl ring and the meta-protons of the methoxyphenyl ring.
- δ 6.93 (d, J=8.8 Hz, 2H): Meta-protons of the 4-methoxyphenyl ring (shielded by methoxy).
- δ 3.87 (s, 3H): Methoxy group (-OCH₃).
- δ 3.25 (t, J=7.5 Hz, 2H): Methylene α to carbonyl (-C(=O)-CH₂-).
- δ 3.05 (t, J=7.5 Hz, 2H): Benzylic methylene (-CH₂-Ar).

¹³C NMR (100 MHz, CDCl₃):

- Carbonyl (C=O): ~197.5 ppm.

- C-F Coupling: The carbons on the fluorinated ring will show characteristic splitting (doublets) due to $^1J_{CF}$ (~245 Hz), $^2J_{CF}$ (~21 Hz), and $^3J_{CF}$ (~8 Hz) coupling.

Infrared Spectroscopy (FT-IR)

- 1675 cm^{-1} : Strong C=O stretching (Aryl ketone).
- 1600, 1510 cm^{-1} : C=C Aromatic ring stretching.
- 1255 cm^{-1} : C-O-C asymmetric stretching (Aryl alkyl ether).
- 1150 – 1200 cm^{-1} : C-F stretching (distinctive fingerprint).

Part 5: Applications in Drug Discovery

Bioisosteric Replacement

This compound is frequently used in Fragment-Based Drug Design (FBDD). The 3-fluorophenyl moiety is a classic bioisostere for a phenyl ring.

- Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol), preventing metabolic hydroxylation at the 3-position.
- Electronic Modulation: The fluorine atom withdraws electrons inductively (-I effect), which can alter the pKa of nearby functional groups and influence π - π stacking interactions in the receptor pocket.

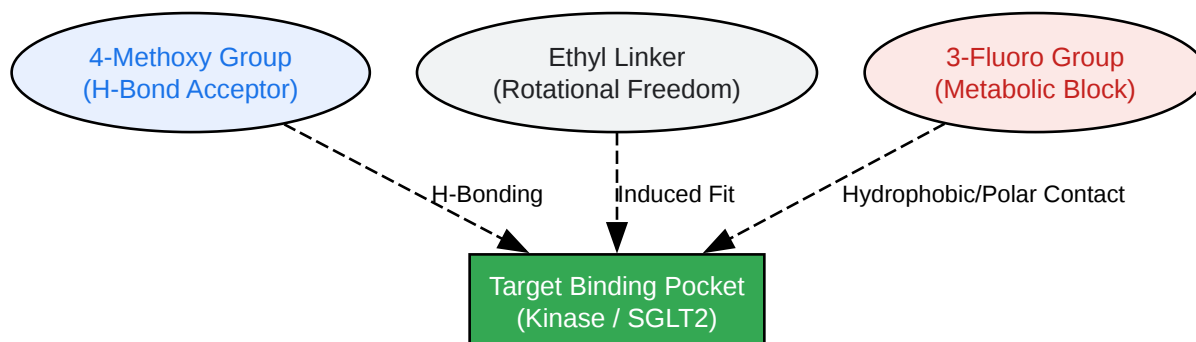
SGLT2 Inhibitor Pharmacophore

The diaryl-propanone scaffold mimics the aglycone pharmacophore of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors (e.g., Canagliflozin).

- Mechanism: In research settings, this ketone can be reacted with gluconolactone derivatives or reduced to the corresponding methylene to generate C-aryl glycoside analogs, which are potent antidiabetic agents.

Signal Transduction Diagram

The following diagram illustrates how the structural features of the molecule translate to biological interaction potential.



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Figure 2: Pharmacophore mapping of **3-(3-Fluorophenyl)-4'-methoxypropiofenone**.

Part 6: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust/aerosols.
- Storage: Store in a cool, dry place (2-8°C recommended). Keep under inert gas (Argon/Nitrogen) if storing for extended periods to prevent slow oxidation of the methylene positions.

References

- PubChem. (2025).[3][4][5] 3'-Methoxypropiofenone and Related Compounds. National Library of Medicine. Available at: [\[Link\]](#)
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

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Sources

- [1. 898788-76-6_CAS号:898788-76-6_3-\(3-FLUOROPHENYL\)-4'-METHOXYPROPIOPHENONE - 化源网 \[chemsrc.com\]](#)
- [2. 3-methoxypropiophenone | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [3. 4 -Methoxypropiophenone = 99 121-97-1 \[sigmaaldrich.com\]](#)
- [4. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 4'-Methoxypropiophenone-methyl-d3 | C10H12O2 | CID 12342424 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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